molecular formula C12H7F3 B3030950 2,2',4-Trifluoro-1,1'-biphenyl CAS No. 115245-05-1

2,2',4-Trifluoro-1,1'-biphenyl

Cat. No.: B3030950
CAS No.: 115245-05-1
M. Wt: 208.18 g/mol
InChI Key: RVGJCKBMCAHNAZ-UHFFFAOYSA-N
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Description

2,2’,4-Trifluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyls, which are composed of two benzene rings connected by a single carbon-carbon bond The presence of three fluorine atoms at the 2, 2’, and 4 positions on the biphenyl structure imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4-Trifluoro-1,1’-biphenyl can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures (around 80-100°C) under an inert atmosphere .

Industrial Production Methods: Industrial production of 2,2’,4-Trifluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4-Trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The biphenyl structure can be oxidized to form biphenyl quinones under specific conditions.

    Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated biphenyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts under hydrogen gas is common.

Major Products:

Scientific Research Applications

2,2’,4-Trifluoro-1,1’-biphenyl has several scientific research applications:

Comparison with Similar Compounds

  • 2,2’,4,4’-Tetrafluoro-1,1’-biphenyl
  • 2,2’,3,3’-Tetrafluoro-1,1’-biphenyl
  • 2,2’,5,5’-Tetrafluoro-1,1’-biphenyl

Comparison: 2,2’,4-Trifluoro-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and physical properties. Compared to other fluorinated biphenyls, it may exhibit different electronic effects and steric hindrance, affecting its behavior in chemical reactions and its suitability for specific applications .

Properties

IUPAC Name

2,4-difluoro-1-(2-fluorophenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGJCKBMCAHNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563105
Record name 2,2',4-Trifluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115245-05-1
Record name 2,2',4-Trifluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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